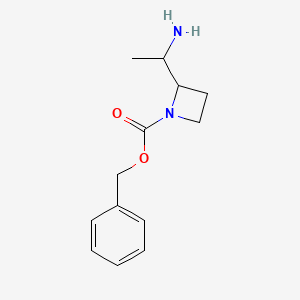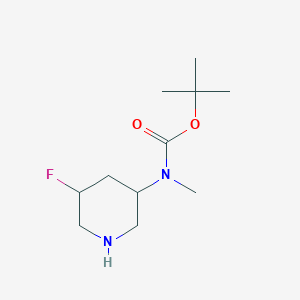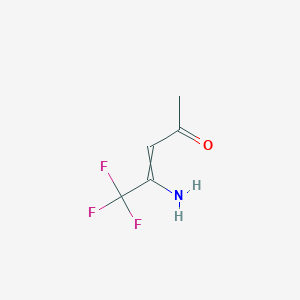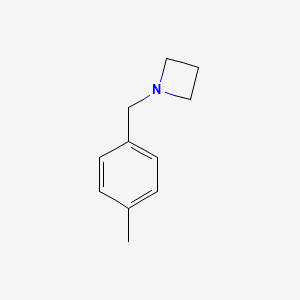
1-(4-Methylbenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzyl)azetidine is a four-membered heterocyclic compound featuring an azetidine ring substituted with a 4-methylbenzyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)azetidine can be synthesized through various methods. . This method efficiently produces functionalized azetidines under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of catalytic processes and continuous flow reactors can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylbenzyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and electronic properties of the compound enable it to participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or polymerization.
Comparación Con Compuestos Similares
Aziridines: These three-membered heterocycles are structurally related but exhibit different reactivity due to higher ring strain.
Pyrrolidines: Five-membered analogs with reduced ring strain and different chemical properties.
Oxetanes: Four-membered oxygen-containing heterocycles with distinct reactivity profiles.
Uniqueness: 1-(4-Methylbenzyl)azetidine stands out due to its balanced ring strain, which provides a unique combination of stability and reactivity. This makes it a versatile compound for various applications in synthesis and material science .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15N/c1-10-3-5-11(6-4-10)9-12-7-2-8-12/h3-6H,2,7-9H2,1H3 |
Clave InChI |
IVANVARVVGHBFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


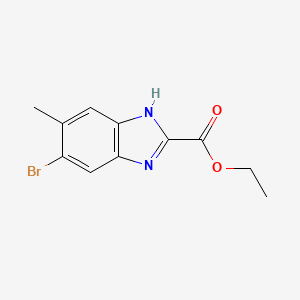
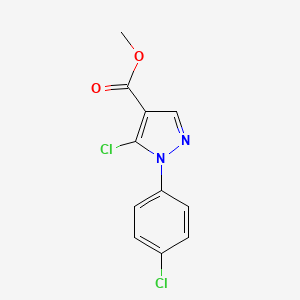
![Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate](/img/structure/B15332795.png)
![[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B15332796.png)
![8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332797.png)
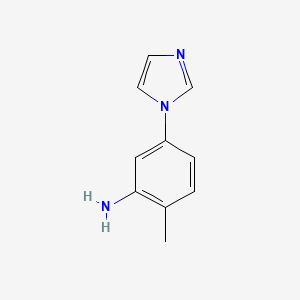
![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15332829.png)
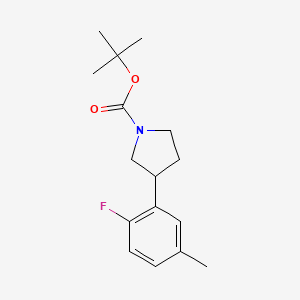
![6-Methyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15332844.png)
![Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B15332849.png)
